molecular formula C17H19N3O4 B2659393 索拉非尼杂质 10 CAS No. 2206827-14-5

索拉非尼杂质 10

货号: B2659393
CAS 编号: 2206827-14-5
分子量: 329.356
InChI 键: OTZYFALTTCYAFP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sorafenib Impurity 10 is one of the impurities of Sorafenib, a polykinase inhibitor of Raf-1, B-Raf, and VEGFR-2, which is used as an anti-tumor drug .


Synthesis Analysis

Sorafenib is a multikinase target inhibitor with good tumor inhibitory activity. In research, a novel series of sorafenib analogues and derivatives were designed, synthesized, and evaluated as tumor inhibitors . The synthesis of sorafenib involves the preparation of 4-(4-aminophenoxy)-N-methylpicolinamide (sorafenib intermediate) using only a single base and does not require the use of an inert atmosphere .


Molecular Structure Analysis

Sorafenib is a small lipophilic molecule with low-solubility and high permeability . It targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis .


Chemical Reactions Analysis

Sorafenib inhibits tumor cell proliferation and angiogenesis via targeting numerous serine/threonine and tyrosine kinases (RAF1, BRAF, VEGFR 1, 2, 3, PDGFR, KIT, FLT3, FGFR1, and RET) in multiple oncogenic signaling pathways . It works by blocking the action of an abnormal protein that signals cancer cells to multiply .


Physical and Chemical Properties Analysis

Sorafenib is a small lipophilic molecule with low-solubility and high permeability . It is rapidly absorbed from the gastrointestinal tract and reaches the liver via the portal vein .

科学研究应用

作用和耐药机制

索拉非尼在 HCC 和其他癌症中的治疗功效归因于它抑制参与肿瘤细胞增殖和血管生成的多种激酶的能力。它靶向 RAF/MEK/ERK 通路、VEGFR、PDGFR、FLT3 和 c-Kit,破坏癌细胞生长和血管生成 (Liu 等人,2006 年)。尽管有这些好处,但对索拉非尼的耐药性经常发生,涉及表观遗传变化、药物转运改变、逃避药物诱导的凋亡和肿瘤微环境改变等机制 (Tang 等人,2020 年)

预测性和预后性生物标记

过去十年对索拉非尼作用的研究旨在识别可以预测治疗反应或提供预后见解的生物标记。已经探索了不良事件、血管侵袭程度和特定基因多态性等临床参数与其治疗结果之间的关联。然而,对于索拉非尼在 HCC 中疗效的可靠预测或预后标记尚未达成共识 (Marisi 等人,2018 年)

克服耐药性

克服对索拉非尼耐药性的策略包括使用联合疗法和新型药物递送系统。例如,在临床前模型中,将索拉非尼与他汀类药物或特定信号通路的抑制剂相结合,通过靶向肿瘤微环境并增强药物向癌细胞的递送,显示出有希望的结果。这些方法旨在通过限制全身分布并将作用集中在肿瘤部位来提高索拉非尼的抗肿瘤活性并减少其副作用 (Zhou 等人,2016 年)

先进的药物递送系统

已经开发出创新的药物递送系统,例如负载索拉非尼的磁性固体脂质纳米颗粒,以改善索拉非尼对肿瘤的靶向递送。这些系统利用磁场增强药物在肿瘤部位的积累,从而可能增加治疗功效,同时最大程度地减少对健康组织的不良影响 (Grillone 等人,2015 年)

作用机制

Sorafenib inhibits tumor cell proliferation and angiogenesis via targeting numerous serine/threonine and tyrosine kinases (RAF1, BRAF, VEGFR 1, 2, 3, PDGFR, KIT, FLT3, FGFR1, and RET) in multiple oncogenic signaling pathways .

安全和危害

Sorafenib is associated with several adverse effects, including hand-foot skin reaction (HFSR), diarrhea, hypertension, rash, fatigue, abdominal pain, and nausea . Serious adverse effects such as liver failure and myocardial infarction are rare but may arise in some cases . Safety data sheets are provided when a hazard is identified in accordance with UNECE/GHS as enacted in the EU .

未来方向

There is an urgent need for strategies to overcome both primary and acquired resistance to Sorafenib. Several mechanisms supporting resistance to sorafenib in HCC patients have been reported, including activation of oncogenic pathways . Future research should focus on understanding these mechanisms and developing strategies to overcome resistance .

属性

IUPAC Name

propan-2-yl N-[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11(2)23-17(22)20-12-4-6-13(7-5-12)24-14-8-9-19-15(10-14)16(21)18-3/h4-11H,1-3H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYFALTTCYAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。